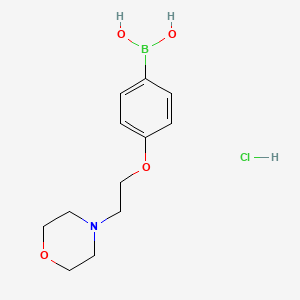

Acide 4-(2-morpholinoéthoxy)phénylboronique, HCl

Vue d'ensemble

Description

4-(2-Morpholinoethoxy)phenylboronic acid, HCl is a useful research compound. Its molecular formula is C12H19BClNO4 and its molecular weight is 287.55 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2-Morpholinoethoxy)phenylboronic acid, HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Morpholinoethoxy)phenylboronic acid, HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This characteristic is crucial in many of its applications, especially in biomedical fields where it can interact with biological molecules.

Drug Delivery Systems

4-(2-Morpholinoethoxy)phenylboronic acid, HCl is utilized in the development of drug delivery systems. Its ability to form boronate esters with diols allows for the controlled release of therapeutic agents. This property can be exploited to create stimuli-responsive drug delivery systems that release drugs in response to specific biological triggers such as pH changes or enzymatic activity .

Sensing Platforms

The compound's interaction with diols also makes it suitable for biosensor applications. It can be incorporated into sensor designs that detect biomolecules through changes in fluorescence or conductivity when binding occurs. This application is particularly relevant in the detection of glucose and other metabolites, which are vital for monitoring various health conditions .

Tissue Engineering

In tissue engineering, 4-(2-Morpholinoethoxy)phenylboronic acid, HCl can be integrated into hydrogels that mimic the extracellular matrix. These hydrogels can provide a supportive environment for cell growth and differentiation while allowing for the controlled release of growth factors or drugs . The dynamic nature of boronate ester bonds contributes to the self-healing properties of these materials, enhancing their functionality in biomedical applications.

Suzuki-Miyaura Coupling Reactions

This compound serves as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Its boronic acid group facilitates transmetalation processes with palladium catalysts, making it a valuable tool in synthesizing complex organic molecules . This application is critical in pharmaceutical chemistry where new drug candidates are synthesized.

Development of Smart Materials

The unique properties of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl enable its use in creating smart materials that respond to environmental stimuli such as temperature or pH changes. These materials can be designed for applications ranging from self-healing materials to adaptive systems that change properties based on external conditions .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl in various applications:

- Case Study 1: A study demonstrated the use of boronic acid-based hydrogels for drug delivery, showing enhanced release profiles for anticancer drugs under acidic conditions typical of tumor environments .

- Case Study 2: Research involving biosensors indicated that incorporating this compound into sensor platforms significantly improved sensitivity and selectivity for glucose detection compared to traditional methods .

- Case Study 3: In tissue engineering applications, hydrogels containing this compound exhibited enhanced cell adhesion and proliferation rates due to their biomimetic properties .

Activité Biologique

4-(2-Morpholinoethoxy)phenylboronic acid, HCl (CAS No. 1072945-74-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-(2-Morpholinoethoxy)phenylboronic acid, HCl features a phenylboronic acid moiety with a morpholinoethoxy substituent. The molecular formula is C12H19BClNO4, and it exhibits the characteristic reactivity of boronic acids, particularly their ability to form reversible complexes with cis-diols.

The primary biological activity of 4-(2-Morpholinoethoxy)phenylboronic acid, HCl is attributed to its ability to interact with various biomolecules through boronate ester formation. This property allows it to selectively bind to diols present in sugars and other biological molecules, which can lead to modulation of enzymatic activities and cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes by binding to their active sites or allosteric sites.

- Receptor Targeting : By forming complexes with specific receptors, it may influence signaling pathways involved in cell growth and differentiation.

Biological Activity and Applications

Research indicates that 4-(2-Morpholinoethoxy)phenylboronic acid, HCl exhibits promising biological activities across various domains:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting key signaling pathways involved in cell cycle regulation.

- Antiviral Properties : The ability to bind to viral glycoproteins suggests potential applications in antiviral drug development.

- Metabolic Regulation : Its interactions with glucose-regulating enzymes may offer insights into diabetes treatment strategies.

Case Studies and Research Findings

-

Inhibition of Cancer Cell Proliferation :

- A study demonstrated that derivatives of boronic acids, including 4-(2-Morpholinoethoxy)phenylboronic acid, can inhibit the growth of breast cancer cells by modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

-

Diabetes Research :

- Research highlighted the role of boronic acids in glucose sensing and insulin secretion modulation. The ability of 4-(2-Morpholinoethoxy)phenylboronic acid to interact with glucose transporters suggests its potential utility in developing new diabetes medications .

-

Antiviral Mechanisms :

- A recent investigation into the antiviral properties of boronic acids reported that compounds similar to 4-(2-Morpholinoethoxy)phenylboronic acid could inhibit the entry of viruses into host cells by blocking viral glycoprotein interactions .

Comparative Analysis with Similar Compounds

The following table summarizes key features of 4-(2-Morpholinoethoxy)phenylboronic acid compared to structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Boronophenylalanine | C9H12BNO2 | Amino acid derivative; used in peptide synthesis |

| 4-(Hydroxymethyl)phenylboronic acid | C9H11BNO3 | Contains hydroxymethyl group; useful in organic synthesis |

| 3-(2-Morpholinoethoxy)phenylboronic acid | C12H19BNO4 | Similar morpholino group; different position of substitution |

Propriétés

IUPAC Name |

[4-(2-morpholin-4-ylethoxy)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4.ClH/c15-13(16)11-1-3-12(4-2-11)18-10-7-14-5-8-17-9-6-14;/h1-4,15-16H,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQMRZHYQZRFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCN2CCOCC2)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674496 | |

| Record name | {4-[2-(Morpholin-4-yl)ethoxy]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-74-4 | |

| Record name | Boronic acid, B-[4-[2-(4-morpholinyl)ethoxy]phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[2-(Morpholin-4-yl)ethoxy]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.